3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione
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Overview
Description
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with a fluorobenzene derivative in the presence of a strong base.
Introduction of o-Tolylamino Group: The o-tolylamino group can be introduced through an amination reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with an o-toluidine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including diabetes and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression.
Inhibit Enzymes: It can inhibit certain enzymes, leading to changes in metabolic pathways.
Modulate Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione compound with similar biological activities.
Troglitazone: A thiazolidinedione compound that was previously used in the treatment of diabetes but was withdrawn due to safety concerns.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNZKAJVWILOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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